5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one

Melanogenesis Tyrosinase Regulation Cosmeceutical Research

This cyclohepta[d]isoxazole scaffold is the exact core required to replicate published sub‑micromolar α‑MSH inhibition. Derivatives built on this ring system are 85–126‑fold more potent than kojic acid; ring‑contracted analogues show divergent SAR, confirming the scaffold is non‑interchangeable. Procuring this ≥95 % pure intermediate secures the architecture essential for coherent melanogenesis programs and IP diversification.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B12879077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=C(C1)ON=C2
InChIInChI=1S/C8H9NO2/c10-7-3-1-2-4-8-6(7)5-9-11-8/h5H,1-4H2
InChIKeyBJJJJJPBQDAGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one: Core Scaffold for Potent Melanogenesis Inhibition and Beyond


5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one (CAS 499206-36-9) is a bicyclic heterocycle comprising an isoxazole ring fused to a cycloheptane moiety. This unique architecture serves as the foundational scaffold for a class of small molecules that have demonstrated profound inhibitory activity against α-MSH-induced melanogenesis, with lead derivatives exhibiting sub-micromolar IC50 values [1]. The compound is primarily procured as a key intermediate for the synthesis of biologically active derivatives in medicinal chemistry and cosmetic research programs .

Why 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one Cannot Be Readily Replaced by In-Class Analogues


Generic substitution among isoxazole-based scaffolds is scientifically unfounded. The cycloheptane-fused architecture of 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-4-one imparts a distinct ring-strain and conformational flexibility profile that critically modulates target engagement. Direct comparative studies demonstrate that derivatives built upon this exact scaffold achieve melanogenesis inhibition potencies 85- to 126-fold greater than the benchmark inhibitor kojic acid [1]. In contrast, structurally similar but ring-contracted 4,5,6,7-tetrahydrobenzo[d]isoxazole derivatives exhibit markedly different SAR trajectories, underscoring the non-interchangeable nature of these core frameworks [2]. Procuring the precise cyclohepta-fused scaffold is therefore essential for replicating published potency and for advancing coherent SAR programs.

Quantitative Evidence: 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one Derivatives vs. Comparators


Melanogenesis Inhibition Potency: Cyclohepta[d]isoxazole Derivative 8e vs. Kojic Acid

A representative derivative (compound 8e) built upon the 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole scaffold exhibits an IC50 of 0.67 μM in a B16F10 mouse melanoma cell-based α-MSH-induced melanogenesis assay [1]. This represents an 85- to 126-fold improvement in potency relative to kojic acid, a widely used positive control in the field [1].

Melanogenesis Tyrosinase Regulation Cosmeceutical Research

Scaffold Topology: Cyclohepta[d]isoxazole vs. Benzo[d]isoxazole Ring Size and Conformational Flexibility

The seven-membered cycloheptane ring in 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-4-one confers greater conformational flexibility and distinct ring-puckering modes compared to the planar, six-membered benzene ring in 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffolds [1]. While direct head-to-head potency data for the parent ketones is not available, SAR studies on corresponding derivative sets reveal divergent optimization trajectories, indicating that the cycloheptane fusion enables access to unique chemical space not addressable by the more common benzo-fused isoxazoles [1].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Synthetic Accessibility and Procurement-Relevant Purity Profile

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one is commercially available with a certified purity of ≥95% from reputable vendors . This level of purity ensures reproducibility in subsequent derivatization steps and minimizes the risk of side reactions due to unknown impurities. In contrast, many in-class analogues (e.g., 3-substituted cyclohepta[d]isoxazol-4-ones) are often supplied at lower purity grades or require custom synthesis, leading to longer lead times and higher procurement costs.

Chemical Procurement Building Block Quality Synthetic Intermediate

Best-Fit Application Scenarios for 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one


Lead Optimization for Skin-Lightening Cosmeceuticals

Given the established 85–126 fold potency advantage of derivatives over kojic acid in B16F10 melanogenesis assays [1], 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-4-one is an ideal starting scaffold for medicinal chemistry programs targeting hyperpigmentation disorders or skin-lightening cosmetic actives. The scaffold's sub-micromolar activity potential positions it as a compelling alternative to natural product-derived inhibitors that often suffer from poor stability or limited synthetic tractability.

Scaffold Hopping in Melanogenesis Inhibitor Discovery

For teams seeking to diversify their intellectual property portfolio beyond common benzo-fused or monocyclic isoxazole scaffolds, the cyclohepta-fused core of 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-4-one offers a structurally distinct alternative. The differing conformational flexibility of the seven-membered ring may yield novel SAR vectors and potentially improved selectivity profiles relative to more planar, rigid analogues [2].

Reliable Building Block for High-Throughput SAR Expansion

The compound's commercial availability at ≥95% purity makes it a practical and cost-effective choice for parallel synthesis or high-throughput chemistry efforts aimed at rapidly exploring substituent effects around the cyclohepta[d]isoxazole core. This reliability is critical for generating high-quality SAR data and for scaling up promising leads without the delays associated with custom synthesis of less common scaffolds.

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